1-(Oxolan-3-yl)piperidin-4-amine
Overview
Description
“1-(Oxolan-3-yl)piperidin-4-amine” is a chemical compound with the molecular weight of 243.18 . It is also known as 1-tetrahydro-3-furanyl-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H18N2O.2ClH/c10-8-1-4-11(5-2-8)9-3-6-12-7-9;;/h8-9H,1-7,10H2;2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Oxidative Transformation to Lactams
1-(Oxolan-3-yl)piperidin-4-amine and similar cyclic amines can be oxidatively transformed into lactams, which are vital chemical feedstocks. An example of this transformation is the conversion of piperidine into 2-piperidone, achieved with ceria-supported nanogold catalysts (Dairo et al., 2016).
Conformational Analysis and Crystal Structure
The conformational analysis and crystal structure of compounds related to this compound, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, have been studied, providing insights into their solid and solution conformations (Ribet et al., 2005).
Kinetic Study in SNAr Reaction
Kinetic studies have been conducted on SNAr reactions of derivatives of this compound, helping to understand the nature of their transition states and reaction mechanisms (Um et al., 2014).
Biological Evaluation of Derivatives
Derivatives of this compound, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been synthesized and evaluated for their biological activity, indicating potential for pharmaceutical applications (Khalid et al., 2016).
LDL Receptor Upregulation
Research has been conducted on the synthesis of compounds such as N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, derived from this compound, for their potential to upregulate the LDL receptor (Ito et al., 2002).
Synthesis of Repaglinide Intermediate
This compound derivatives like 3-Methyl-1-[2-(1-Piperidiny) phenyl]-butyl amine are important intermediates in the synthesis of Repaglinide, a diabetes medication (Liu et al., 2011).
CGRP Receptor Antagonist Substructure
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a compound structurally related to this compound, is a key substructure in numerous CGRP receptor antagonists. Efficient synthesis methods for this compound highlight its pharmaceutical significance (Leahy et al., 2012).
Iminium Ion Cyclizations
Studies have explored nucleophile-promoted alkyne-iminium ion cyclizations involving compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, revealing important reaction pathways (Arnold et al., 2003).
Derivatives as Physiologically Active Compounds
Research into scopine 3-amino-2-phenylpropionate derivatives, which can be synthesized from compounds similar to this compound, has indicated their potential as physiologically active compounds (Vlasova et al., 2006).
Catalytic Hydroamination/Cyclization
Organolanthanide-catalyzed intramolecular hydroamination/cyclization of amines tethered to 1,2-disubstituted alkenes, including derivatives of this compound, has been investigated, showing potential in the synthesis of complex heterocycles (Ryu et al., 2004).
Antibacterial Activity of Piperidine Derivatives
Microwave-assisted synthesis and antibacterial activity studies of piperidine-containing pyrimidine imines and thiazolidinones demonstrate the potential of this compound derivatives in developing new antibacterial agents (C. Merugu et al., 2010).
Amination of sp(3)-Hybridized C-H Bonds
Oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds in derivatives of this compound showcases a novel methodology for constructing nitrogen-containing heterocycles (Allen et al., 2009).
Anti-Bacterial Study of N-Substituted Derivatives
Research on N-substituted derivatives of this compound, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has demonstrated their moderate to significant antibacterial activity (Khalid et al., 2016).
Tandem Reductive Amination−Lactamization
The tandem reductive amination−lactamization process involving 1-piperidin-4-yl-substituted butyro- and valerolactams, derived from this compound, highlights an efficient synthesis method for pharmaceutical building blocks (Mapes and Mani, 2007).
Gold Catalysis in Piperidin-4-ones Synthesis
Gold catalysis has been employed in the efficient synthesis of piperidin-4-ones from secondary amines, including derivatives of this compound, demonstrating its utility in alkaloid synthesis (Cui et al., 2009).
Synthesis of trans-4-Amino-3-hydroxypiperidines
The synthesis of trans-4-amino-3-hydroxypiperidines from derivatives of this compound showcases regio- and stereoselective processes, contributing to the synthesis of chiral amines (Veselov et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Future Directions
While specific future directions for “1-(Oxolan-3-yl)piperidin-4-amine” are not available, it’s worth noting that piperidine derivatives are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-(Oxolan-3-yl)piperidin-4-amine are currently unknown . This compound is a derivative of piperidine, a heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that cyclic amines like 1-(Oxolan-3-yl)piperidin-4-amine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(oxolan-3-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-4-11(5-2-8)9-3-6-12-7-9/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRWDQWDIVIQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340194-93-5 | |
Record name | 1-(oxolan-3-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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